molecular formula C11H15NO B179720 (S)-2-(phenoxymethyl)pyrrolidine CAS No. 174213-76-4

(S)-2-(phenoxymethyl)pyrrolidine

Cat. No.: B179720
CAS No.: 174213-76-4
M. Wt: 177.24 g/mol
InChI Key: CVINTVJDIQIIGZ-JTQLQIEISA-N
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Description

(2S)-2-(Phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(phenoxymethyl)pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenoxymethyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Phenoxymethyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

(2S)-2-(Phenoxymethyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the phenoxymethyl group.

    Phenoxymethylpyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring or phenoxymethyl group.

Uniqueness: (2S)-2-(Phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(2S)-2-(phenoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431823
Record name (2S)-2-(phenoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174213-76-4
Record name (2S)-2-(phenoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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